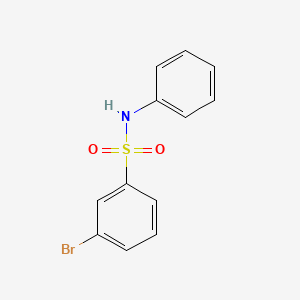![molecular formula C16H21ClN2O2 B2777401 (2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone CAS No. 2248902-06-7](/img/structure/B2777401.png)
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as HCP1 and is synthesized through a specific method that will be discussed in HCP1 has been found to have a mechanism of action that affects biochemical and physiological processes, making it an important tool for researchers in various fields. This paper will explore the synthesis method of HCP1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of HCP1 involves its ability to bind to certain receptors in the body, specifically GPCRs. This binding can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
HCP1 has been found to have various biochemical and physiological effects. It has been found to affect the reward pathways in the brain, leading to potential applications in the treatment of drug addiction. HCP1 has also been found to affect the cardiovascular system, specifically the regulation of blood pressure. Additionally, HCP1 has been found to affect the immune system, specifically the activation of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HCP1 in lab experiments is its specificity for certain receptors, allowing for targeted research. Additionally, HCP1 has been found to have a relatively low toxicity, making it a safer option for research. One limitation of using HCP1 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving HCP1. One potential direction is the study of its potential therapeutic applications in the treatment of drug addiction. Additionally, further research could be conducted on its effects on the cardiovascular and immune systems. Finally, the synthesis of analogs of HCP1 could lead to the discovery of new compounds with potential applications in scientific research.
Synthesemethoden
The synthesis of HCP1 involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 2-chloropyridine with 2-hydroxycyclopentanone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-hydroxycyclopentyl)pyridine. The next step involves the reaction of 2-(2-hydroxycyclopentyl)pyridine with piperidine in the presence of a base such as sodium hydride. This reaction produces (2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone, which is HCP1.
Wissenschaftliche Forschungsanwendungen
HCP1 has been found to have various scientific research applications. It has been used as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. HCP1 has been found to bind to certain GPCRs, allowing researchers to study their function and potential therapeutic applications. HCP1 has also been used in the study of drug addiction, as it has been found to affect the reward pathways in the brain.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-15-10-11(7-8-18-15)16(21)19-9-2-1-5-13(19)12-4-3-6-14(12)20/h7-8,10,12-14,20H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYOXTQGPUYMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCCC2O)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

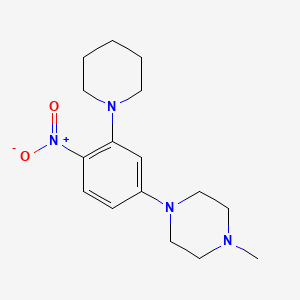

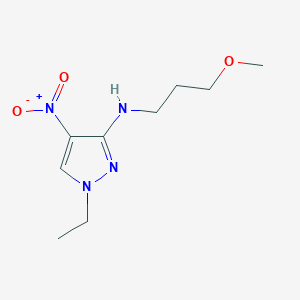
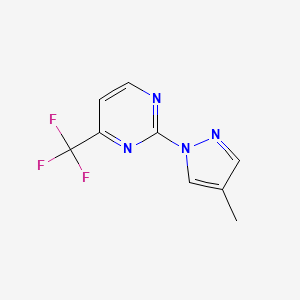
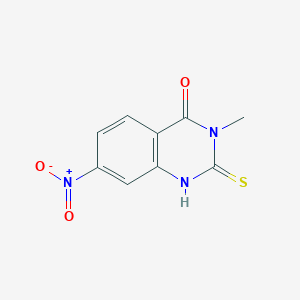
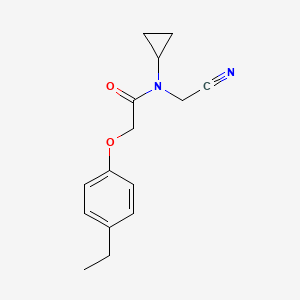
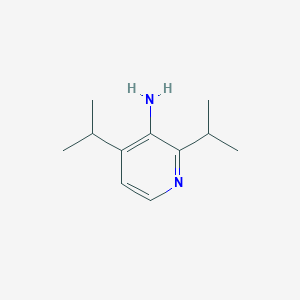


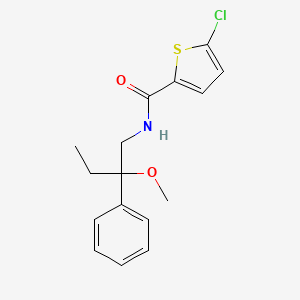
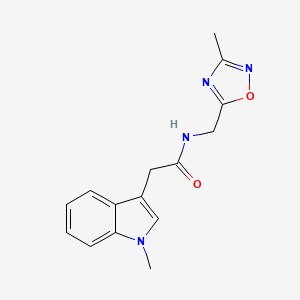

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
